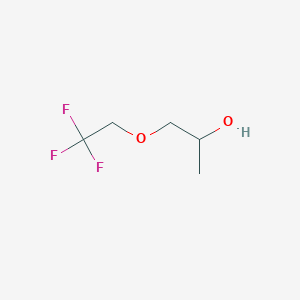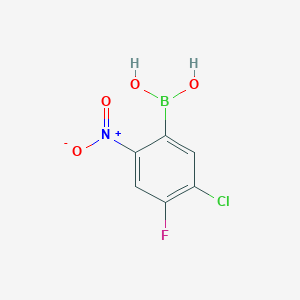
1-(2,2,2-Trifluoroethoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trifluoroethoxy)propan-2-ol is a chemical compound with the molecular formula C5H9F3O2 and a molecular weight of 158.12 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a propanol backbone, making it a unique molecule with distinct chemical properties.
作用機序
Target of Action
The primary target of 1-(2,2,2-Trifluoroethoxy)propan-2-ol is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by binding and inhibiting it . This inhibition prevents the synthesis of ergosterol , a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in fungi . Ergosterol is vital for the integrity of the fungal cell membrane. By inhibiting CYP51, the compound disrupts ergosterol production, leading to cell death .
Pharmacokinetics
It’s known that the compound has a high selectivity for cyp51 and little interaction with human cytochrome p450s . This suggests that the compound may have a favorable pharmacokinetic profile, with potentially fewer drug-drug interactions .
Result of Action
The result of the compound’s action is the death of the fungal cells. By inhibiting the production of ergosterol, the compound disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethoxy)propan-2-ol typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate propanol derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and purification to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 1-(2,2,2-Trifluoroethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols .
科学的研究の応用
1-(2,2,2-Trifluoroethoxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
類似化合物との比較
2,2,2-Trifluoroethanol: A simpler analog with similar chemical properties but lacking the propanol backbone.
1,1,1-Trifluoro-2-propanol: Another related compound with a different substitution pattern on the propanol backbone.
Uniqueness: 1-(2,2,2-Trifluoroethoxy)propan-2-ol is unique due to the presence of both the trifluoroethoxy group and the propanol backbone, which confer distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability .
特性
IUPAC Name |
1-(2,2,2-trifluoroethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLOMQJXZDDAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2751298.png)
![2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2751299.png)






![4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B2751314.png)

![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)

![3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2751321.png)
